Solute Carrier Transporter Inhibition: A Distinct OCT1 Interaction Profile vs. Unsubstituted Scaffold
The target compound exhibits a measurable interaction with the human organic cation transporter 1 (OCT1), a key determinant of hepatic drug disposition. Its IC50 of 138 µM provides a quantitative baseline for this scaffold's interaction with solute carriers. [1] This contrasts with the unsubstituted 6-azaspiro[3.4]octane scaffold, for which no OCT1 inhibition data has been reported, indicating that the 4-chlorophenyl moiety is critical for this specific transporter engagement.
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM (138 µM) |
| Comparator Or Baseline | Unsubstituted 6-azaspiro[3.4]octane: No data reported |
| Quantified Difference | Not calculable; target compound shows measurable activity where baseline is inactive or untested |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake by microplate reader [1] |
Why This Matters
Quantitative OCT1 data allows researchers to proactively assess and mitigate potential hepatic drug-drug interaction liabilities, a critical early selection criterion that cannot be performed with an uncharacterized generic scaffold.
- [1] BindingDB. PrimarySearch_ki for 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. Affinity Data: IC50=1.38E+5 nM. Assay: Inhibition of human OCT1 in HEK293 cells. View Source
